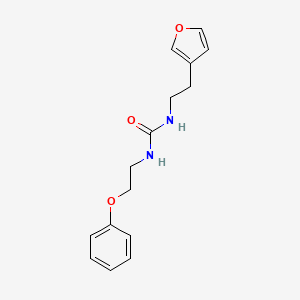

1-(2-(Furan-3-yl)ethyl)-3-(2-phenoxyethyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

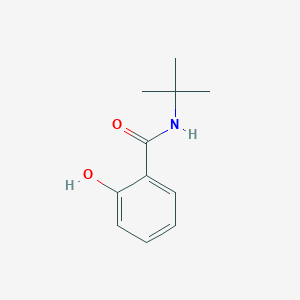

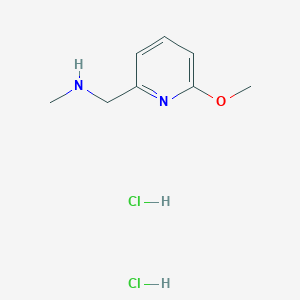

1-(2-(Furan-3-yl)ethyl)-3-(2-phenoxyethyl)urea is a chemical compound with a molecular formula of C15H18N2O4. It contains a total of 35 bonds, including 18 non-H bonds, 11 multiple bonds, 6 rotatable bonds, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 secondary amine (aliphatic), 1 ether (aromatic), and 1 Furane .

Molecular Structure Analysis

The molecular structure of 1-(2-(Furan-3-yl)ethyl)-3-(2-phenoxyethyl)urea includes a furan ring, an aromatic phenyl ring, and a urea group . The molecule contains a total of 35 bonds, including 18 non-H bonds, 11 multiple bonds, 6 rotatable bonds, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 secondary amine (aliphatic), 1 ether (aromatic), and 1 Furane .Scientific Research Applications

Amino and Furan Resins

Amino and furan resins, including urea-formaldehyde and melamine-formaldehyde, are significant in the production of thermosetting plastic materials. They find applications in manufacturing products that require light-colored finishes, as opposed to the dark-colored products resulting from phenolic resins. Furan resins are particularly noted for their use as alternatives to formaldehyde in phenolic resin production, highlighting their relevance in eco-friendly manufacturing processes (C. Ibeh, 1998).

Novel Pyridine and Naphthyridine Derivatives

The synthesis of novel pyridine and naphthyridine derivatives through reactions involving furan derivatives has been explored. These compounds, generated via catalyzed reactions, have potential applications in the development of new pharmaceuticals and materials (F. M. Abdelrazek et al., 2010).

Dye-Sensitized Solar Cells

Research into phenothiazine derivatives with furan as a conjugated linker has shown improved performance in dye-sensitized solar cells, indicating the role of furan derivatives in enhancing solar energy conversion efficiency. This suggests potential applications in renewable energy technologies (Se Hun Kim et al., 2011).

Biobased Polyesters

The enzymatic synthesis of biobased polyesters using furan derivatives highlights the potential for creating eco-friendly materials. These novel furan polyesters, synthesized with various diacid ethyl esters, demonstrate the feasibility of producing sustainable materials with desirable physical properties (Yi Jiang et al., 2014).

Antimicrobial Properties

The synthesis and bioactivity evaluation of urea derivatives containing furan have shown antimicrobial activity against various pathogens, suggesting potential for pharmaceutical applications in developing new antimicrobial agents (Chioma Donlawson et al., 2020).

properties

IUPAC Name |

1-[2-(furan-3-yl)ethyl]-3-(2-phenoxyethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O3/c18-15(16-8-6-13-7-10-19-12-13)17-9-11-20-14-4-2-1-3-5-14/h1-5,7,10,12H,6,8-9,11H2,(H2,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZBKDZRNIXINQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCNC(=O)NCCC2=COC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-(Furan-3-yl)ethyl)-3-(2-phenoxyethyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-fluorophenoxy)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2575591.png)

![2-[(4-Phenyl-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine](/img/structure/B2575594.png)

![7-methyl-3-(2-methylindoline-1-carbonyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2575598.png)

![3-(2-methylbenzyl)-6-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2575602.png)

![(Z)-3-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(m-tolyl)propanamide](/img/structure/B2575604.png)

![N-(1,3-benzodioxol-5-ylmethyl)-3-[6-[(4-nitrophenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide](/img/structure/B2575606.png)